Fluorescent brightener 49, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49, (E)- typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps of nucleophilic substitution and condensation reactions under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of fluorescent brightener 49, (E)- involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The final product is often formulated into a powder or liquid form for various applications .
Chemical Reactions Analysis
Types of Reactions: Fluorescent brightener 49, (E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like anilines and ethanolamine are employed in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and modified stilbene compounds .
Scientific Research Applications
Fluorescent brightener 49, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in staining techniques to visualize cellular structures under a microscope.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products
Mechanism of Action
The mechanism of action of fluorescent brightener 49, (E)- involves the absorption of ultraviolet light and the subsequent emission of blue light through fluorescence. This process enhances the visual brightness of materials by compensating for the yellowish hue that may be present. The molecular targets include the chromophores within the compound, which undergo electronic transitions upon light absorption .
Comparison with Similar Compounds
Fluorescent brightener 49, (E)- is compared with other similar compounds such as:
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
Uniqueness: Fluorescent brightener 49, (E)- is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability. This makes
Properties
CAS No. |
92629-80-6 |
---|---|
Molecular Formula |
C32H26N12Na2O6S2 |
Molecular Weight |
784.7 g/mol |
IUPAC Name |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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